molecular formula C12H9N5 B3007099 5-amino-1-[4-(cyanomethyl)phenyl]-1H-imidazole-4-carbonitrile CAS No. 551921-60-9

5-amino-1-[4-(cyanomethyl)phenyl]-1H-imidazole-4-carbonitrile

Cat. No.: B3007099
CAS No.: 551921-60-9
M. Wt: 223.239
InChI Key: JLBDPHBKEXPZQW-UHFFFAOYSA-N
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Description

5-amino-1-[4-(cyanomethyl)phenyl]-1H-imidazole-4-carbonitrile is a useful research compound. Its molecular formula is C12H9N5 and its molecular weight is 223.239. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its target could be related to this process.

Mode of Action

The mode of action of this compound is likely related to its role in SM cross-coupling reactions . In these reactions, the compound may participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its potential role in sm cross-coupling reactions , it can be inferred that it may affect pathways related to carbon–carbon bond formation.

Result of Action

Given its potential role in sm cross-coupling reactions , it can be inferred that it may contribute to the formation of new carbon–carbon bonds, which could have significant effects at the molecular level.

Action Environment

It’s known that the success of sm cross-coupling reactions, in which this compound may play a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature, pH, and the presence of other functional groups.

Biological Activity

5-amino-1-[4-(cyanomethyl)phenyl]-1H-imidazole-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

  • Molecular Formula : C11H10N4
  • Molecular Weight : 214.22 g/mol
  • CAS Number : 155579-43-4

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives with structural similarities to this compound demonstrate:

  • Minimum Inhibitory Concentration (MIC) : Values ranging from 0.22 to 0.25 µg/mL against various pathogens.
  • Biofilm Inhibition : Effective against biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, showing a superior reduction compared to standard antibiotics like Ciprofloxacin .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies involving pyrazole derivatives suggest:

  • Cell Line Testing : The compound has shown cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with doxorubicin, enhancing the cytotoxic effect .
  • Mechanism of Action : It is believed that the imidazole ring contributes to DNA intercalation, leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activities of imidazole derivatives can often be correlated with their structural features. The presence of a cyanomethyl group and amino substituents enhances the compound's interaction with biological targets. The following table summarizes key findings from SAR studies:

CompoundStructural FeatureBiological ActivityReference
This compoundCyanomethyl groupAntimicrobial, Anticancer
Pyrazole derivativesVarious substitutionsBRAF(V600E) inhibition, Antibacterial
Imidazole derivativesAmino and cyano groupsCytotoxicity in breast cancer cells

Case Studies

Several case studies highlight the effectiveness of imidazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study evaluated the efficacy of various imidazole derivatives against resistant bacterial strains, demonstrating that compounds similar to this compound exhibited potent activity with low toxicity profiles .
  • Cancer Treatment Synergy : In vitro studies showed that combining this compound with established chemotherapeutics resulted in enhanced efficacy against resistant cancer cell lines, suggesting a potential role in combination therapy for breast cancer .

Properties

IUPAC Name

5-amino-1-[4-(cyanomethyl)phenyl]imidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5/c13-6-5-9-1-3-10(4-2-9)17-8-16-11(7-14)12(17)15/h1-4,8H,5,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBDPHBKEXPZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)N2C=NC(=C2N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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